molecular formula C19H20N4O4S B12486126 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B12486126
M. Wt: 400.5 g/mol
InChI Key: BUZWFCWBPUSTAO-UHFFFAOYSA-N
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Description

N-(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C19H20N4O4S/c1-21-16-10-5-13(12-17(16)22(2)19(21)25)20-28(26,27)15-8-6-14(7-9-15)23-11-3-4-18(23)24/h5-10,12,20H,3-4,11H2,1-2H3

InChI Key

BUZWFCWBPUSTAO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDE typically involves multi-step organic reactions. The starting materials often include benzodiazole derivatives and sulfonamide precursors. Common synthetic routes may involve:

    Nitration and Reduction: Nitration of benzene derivatives followed by reduction to form amines.

    Cyclization: Formation of the benzodiazole ring through cyclization reactions.

    Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDE has several scientific research applications, including:

    Medicinal Chemistry: Studied for its potential as a therapeutic agent in treating various diseases.

    Biological Research: Used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Employed in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of N-(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Sulfonamide Derivatives: Compounds containing sulfonamide groups.

Uniqueness

N-(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

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